N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide
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Description
N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide, also known as Furosemide, is a sulfonamide diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, congestive heart failure, and edema. Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys, leading to increased urine output and decreased fluid retention.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as n′-phenyl pyridylcarbohydrazides have been found to inhibit the enzyme succinate dehydrogenase (sdh) . SDH plays a crucial role in the citric acid cycle and the electron transport chain, both of which are vital for energy production in cells .
Mode of Action
It’s suggested that similar compounds inhibit the activity of sdh, leading to disruption in energy production within the cell . This inhibition could potentially lead to cell death, particularly in cells that rely heavily on these energy production pathways .
Biochemical Pathways
The biochemical pathways affected by N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide are likely related to energy production within the cell. Inhibition of SDH disrupts the citric acid cycle and the electron transport chain, both of which are essential for ATP production . The downstream effects of this disruption could include decreased energy availability within the cell, potentially leading to cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties . These properties include absorption, distribution, metabolism, and excretion (ADME), all of which can impact the bioavailability of the compound .
Result of Action
The inhibition of sdh by similar compounds can lead to disruption in energy production within the cell, potentially leading to cell death . This could be particularly impactful in cells that rely heavily on these energy production pathways .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence the action of this compound .
properties
IUPAC Name |
N-(4-fluorophenyl)-3,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-10-3-8-14(9-11(10)2)19(17,18)16-13-6-4-12(15)5-7-13/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQTOOKIRAKUUNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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